molecular formula C7H10N2O2S2 B188950 Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate CAS No. 52868-70-9

Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate

Cat. No. B188950
CAS RN: 52868-70-9
M. Wt: 218.3 g/mol
InChI Key: ZJXFQQXJWBFONT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate, also known as AMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AMT is a thiazole derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has been shown to reduce inflammation and pain in animal models of acute and chronic inflammation. It has also been found to exhibit antimicrobial activity against various bacterial strains. Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its limited stability in acidic and basic conditions may pose a challenge for some experiments.

Future Directions

There are several future directions for the research on Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate. One potential area of research is the development of Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate. Additionally, the synthesis of Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate derivatives with improved pharmacological properties is an area of interest for future research.

Synthesis Methods

Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate can be synthesized using different methods, including the reaction of 2-methylthio-1,3-thiazole-4-carboxylic acid with ethyl chloroformate and ammonia. The reaction yields Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate as a white crystalline solid with a melting point of 174-176°C.

Scientific Research Applications

Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antimicrobial properties. Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has also been investigated for its anticancer activity against various cancer cell lines.

properties

CAS RN

52868-70-9

Molecular Formula

C7H10N2O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)13-7(9-4)12-2/h3,8H2,1-2H3

InChI Key

ZJXFQQXJWBFONT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=N1)SC)N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)SC)N

Other CAS RN

52868-70-9

Origin of Product

United States

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